

Technical Guide: 2,4-Difluoro-6-hydroxybenzaldehyde

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Compound of Interest

Compound Name: 2,4-Difluoro-6-hydroxybenzaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **2,4-Difluoro-6-hydroxybenzaldehyde**, a key intermediate in organic synthesis. This document includes its molecular characteristics, a detailed synthesis protocol, and a workflow diagram for its preparation.

Core Molecular and Physical Properties

2,4-Difluoro-6-hydroxybenzaldehyde is a difluorinated aromatic aldehyde with the chemical formula $C_7H_4F_2O_2$. Its chemical structure consists of a benzene ring substituted with two fluorine atoms, a hydroxyl group, and a formyl group. The presence of these functional groups makes it a versatile reagent in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical compounds and other specialty chemicals.

A summary of its key quantitative properties is presented in the table below.

Property	Value	Reference
Molecular Weight	158.1 g/mol	[1]
Empirical Formula	C ₇ H ₄ F ₂ O ₂	[1]
CAS Number	136516-64-8	[1]
Melting Point	32°C	[2]
Boiling Point (Predicted)	207.6 ± 35.0 °C	[2]
Density (Predicted)	1.464 ± 0.06 g/cm ³	

Synthesis of 2,4-Difluoro-6-hydroxybenzaldehyde

A common method for the synthesis of **2,4-Difluoro-6-hydroxybenzaldehyde** involves the formylation of 3,5-difluorophenol. The following protocol is based on a reported synthetic procedure.

Experimental Protocol

Materials:

- 3,5-difluorophenol
- Acetonitrile
- Triethylamine
- Magnesium chloride
- Paraformaldehyde
- Deionized water
- 1 M aqueous hydrochloric acid
- Ethyl acetate

- Saturated brine
- Anhydrous sodium sulfate

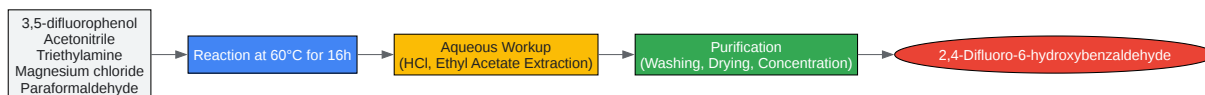
Procedure:

- Dissolve 3,5-difluorophenol (2.6 g, 20 mmol) in acetonitrile (50 mL).
- To this solution, add triethylamine (14 mL, 100 mmol).
- Sequentially add magnesium chloride (3.8 g, 40 mmol) and paraformaldehyde (6.4 g, 200 mmol).
- The resulting mixture is stirred vigorously and heated to 60°C for 16 hours.
- After the reaction is complete, dilute the mixture with deionized water (200 mL).
- Adjust the pH of the solution to <2 using 1 M aqueous hydrochloric acid.
- Extract the aqueous mixture with ethyl acetate (200 mL).
- Combine the organic layers and wash with saturated brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter the solution and concentrate under reduced pressure to yield **2,4-Difluoro-6-hydroxybenzaldehyde**.

This procedure has been reported to yield the product as a red oily substance with a yield of approximately 82%. Mass spectrometry analysis of the product should show a peak at m/z 157.1 $[M-H]^-$.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **2,4-Difluoro-6-hydroxybenzaldehyde**.



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Caption: Synthesis workflow for **2,4-Difluoro-6-hydroxybenzaldehyde**.

Biological Activity and Signaling Pathways

Based on the conducted literature search, there is no specific information available regarding the biological activity or the involvement of **2,4-Difluoro-6-hydroxybenzaldehyde** in any signaling pathways. Research on related hydroxybenzaldehyde compounds suggests a range of biological activities, including antioxidant and anti-inflammatory properties. However, these findings are not directly applicable to the difluorinated analog. Further research is required to elucidate the specific biological functions of **2,4-Difluoro-6-hydroxybenzaldehyde**.

Analytical Methods

While specific analytical protocols for **2,4-Difluoro-6-hydroxybenzaldehyde** are not detailed in the available literature, standard analytical techniques for organic compounds can be applied for its characterization and quality control. These methods include:

- Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the compound and identify any impurities.
- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H , ^{13}C , ^{19}F): To confirm the chemical structure and isomeric purity.
- Infrared (IR) Spectroscopy: To identify the characteristic functional groups (hydroxyl, aldehyde, C-F bonds).
- High-Performance Liquid Chromatography (HPLC): For quantitative analysis and purity assessment.

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References

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